

Spectroscopic Characterization of 4-Chloropyridine-2-Carbonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-chloropyridine-2-carbonyl
Chloride

Cat. No.: B1278935

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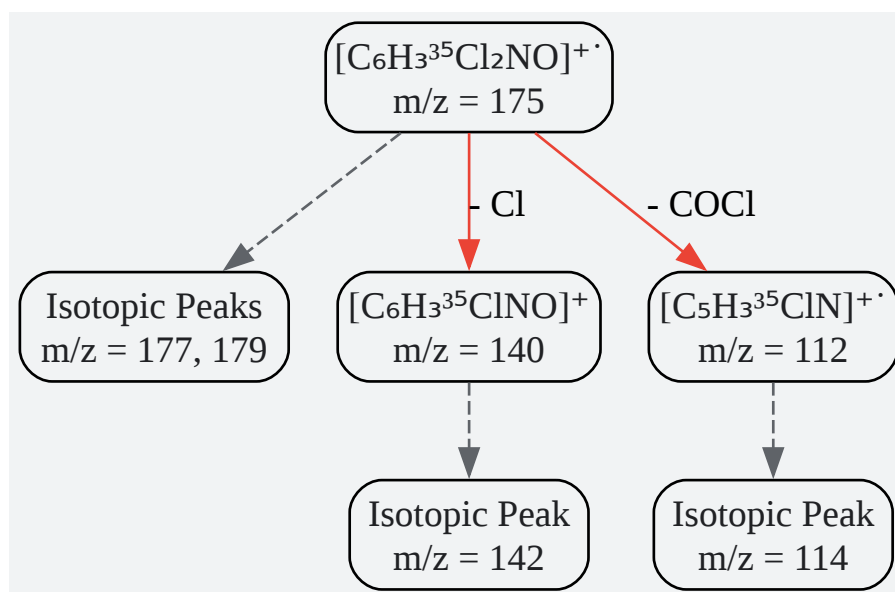
This guide provides an in-depth analysis of the spectroscopic profile of **4-chloropyridine-2-carbonyl chloride**, a key reactive intermediate in the synthesis of pharmaceuticals and agrochemicals. As a bifunctional molecule, its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to characterize this compound.

While direct, publicly available experimental spectra for **4-chloropyridine-2-carbonyl chloride** are not readily found in common spectral databases, this guide will provide a detailed, predicted spectroscopic analysis based on first principles and data from analogous structures. This approach allows for a robust understanding of the expected spectral features.

Molecular Structure and Expected Spectroscopic Features

4-Chloropyridine-2-carbonyl chloride ($C_6H_3Cl_2NO$) is a derivative of pyridine with a chlorine atom at the 4-position and a carbonyl chloride group at the 2-position.^[1] The electron-withdrawing nature of the pyridine ring, the chlorine substituent, and the carbonyl chloride group will significantly influence the chemical environment of the protons and carbons, which will be reflected in the NMR spectra. The carbonyl group and the C-Cl bonds will give rise to

characteristic absorption bands in the IR spectrum. The mass spectrum is expected to show the molecular ion peak and distinct fragmentation patterns corresponding to the loss of chlorine and the carbonyl group.



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Caption: Predicted major fragmentation pathways for **4-chloropyridine-2-carbonyl chloride** in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using electron ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to eject an electron and form a radical cation (the molecular ion).
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z , generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of **4-chloropyridine-2-carbonyl chloride**, even when based on predicted data, provides a robust framework for its identification and characterization. The combination of ^1H and ^{13}C NMR, FT-IR, and mass spectrometry allows for the unambiguous confirmation of its structure. The experimental protocols outlined in this guide represent standard methodologies that can be applied to obtain high-quality spectroscopic data for this and other related compounds, ensuring the integrity and success of research and development endeavors.

References

- ChemBK. 4-Chloro-pyridine-2-carbonyl chloride. [\[Link\]](#)
- PubChem. **4-chloropyridine-2-carbonyl Chloride**. [\[Link\]](#)

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Sources

- 1. 4-chloropyridine-2-carbonyl Chloride | $\text{C}_6\text{H}_3\text{Cl}_2\text{NO}$ | CID 11095146 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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